Acetic acid, mercapto-, octyl ester

説明

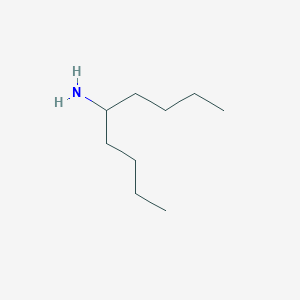

“Acetic acid, mercapto-, octyl ester” is a compound that contains both a mercapto and a carboxylic acid or ester functional group . It is a colorless liquid with a strongly unpleasant odor . It is miscible with polar organic solvents .

Synthesis Analysis

The synthesis of such compounds like “Acetic acid, mercapto-, octyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

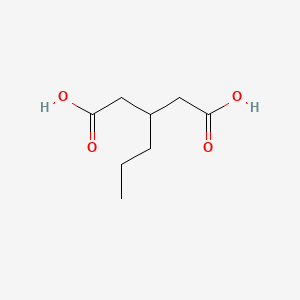

The molecular structure of “Acetic acid, mercapto-, octyl ester” can be represented by the formula C10H20O2S . It contains both a thiol (mercaptan) and carboxylic acid functional groups .Chemical Reactions Analysis

The chemical reactions involving “Acetic acid, mercapto-, octyl ester” include hydrolysis, which is the splitting of the compound with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification .Physical And Chemical Properties Analysis

Esters, including “Acetic acid, mercapto-, octyl ester”, are polar but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .科学的研究の応用

Environmental Science

- Application : Biodegradation of mercaptocarboxylic acids and their esters .

- Method : The Closed Bottle Test (OECD 301D) and Manometric Respirometry Test (OECD 301F) were used to investigate the biodegradation of such compounds .

- Results : These compounds were found either readily biodegradable or at least biodegradable to a significant extent . Some related compounds of divalent sulfur were tested for comparison (mercaptans, sulfides, disulfides) .

Food Industry

- Application : Acetic acid has several applications in the food industry and is traditionally known as vinegar . It is an acidulant, which is used to give a characteristic flavor profile to food . It can be used for microbial decontamination of meat and as a mild descaling agent in the food industry . More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .

- Method : The production of acetic acid can be widely categorized into chemical and fermentative routes, with the chemical route being the predominant one in the current industrial practice .

- Results : The diversified food culture has a significant demand in the development of such kind of innovation and acetic acid can be an efficient solution .

Hair and Beauty Industry

- Application : Thioglycolic acid, a related compound, is used as a chemical depilatory and is still used as such, especially in salt forms, including calcium thioglycolate and sodium thioglycolate . It is also used to soften nails, either to reshape pincer nails into the correct position or to help topical antifungals penetrate the nail .

- Method : Thioglycolic acid and its derivatives break the disulfide bonds in the cortex of hair . One reforms these broken bonds in giving hair a “perm”. Alternatively and more commonly, the process leads to depilation, as is done commonly in leather processing .

- Results : The process results in softened hair or nails, making them easier to style or treat .

PVC Stabilization

- Application : Organotin derivatives of thioglycolic acid isooctyl esters are widely used as stabilizers for PVC .

- Method : The production process involves the reaction of organotin with thioglycolic acid isooctyl esters .

- Results : The resulting compounds provide stability to PVC, enhancing its durability and lifespan .

Adhesives and Sealants

- Application : Octyl acetate exhibits excellent solvency for many resins, which makes it an effective ingredient in various adhesives and sealants .

- Method : The production of octyl acetate is through the esterification of acetic acid and octanol .

- Results : The resulting adhesives and sealants have improved bonding properties .

Pharmaceuticals

- Application : In the pharmaceutical industry, octyl acetate serves as an extraction solvent in the production of antibiotics and other drugs .

- Method : The extraction process involves using octyl acetate as a solvent to separate the desired compounds .

- Results : This method allows for the efficient production of various pharmaceutical products .

Hair Waving and Depilatory Products

- Application : Mercaptoacetic acid, a related compound, is used in hair waving and depilatory products .

- Method : Mercaptoacetic acid and its derivatives break the disulfide bonds in the cortex of hair . This process leads to depilation, commonly done in leather processing .

- Results : The process results in softened hair, making it easier to style or treat .

Bacteriology

- Application : Sodium thioglycolate, a derivative of thioglycolic acid, is a component of thioglycolate broth, a special bacterial growth media .

- Method : Thioglycolate broth is used to cultivate a wide variety of fastidious microorganisms .

- Results : This method allows for the efficient cultivation of various microorganisms for research purposes .

Paints and Coatings

- Application : Due to its solvent properties, octyl acetate is commonly used in paint formulations and coatings .

- Method : The production of octyl acetate is through the esterification of acetic acid and octanol .

- Results : The resulting paints and coatings have improved quality and finish .

Food Preservatives

Safety And Hazards

“Acetic acid, mercapto-, octyl ester” is considered hazardous. It is moderately toxic by ingestion and is a skin irritant . It is also combustible and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety measures include wearing protective clothing, gloves, and eye/face protection, and avoiding contact with skin and eyes .

特性

IUPAC Name |

octyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-12-10(11)9-13/h13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADOXCFISYCULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064764 | |

| Record name | Acetic acid, mercapto-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, mercapto-, octyl ester | |

CAS RN |

7664-80-4 | |

| Record name | Octyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl mercaptoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)